6-Chloro-2-(chloromethyl)-1,3-benzoxazole

Catalog No.
S1939587
CAS No.
202396-52-9
M.F
C8H5Cl2NO
M. Wt
202.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-(chloromethyl)-1,3-benzoxazole

For kinase inhibitor and GPCR ligand programs, the 6-chloro substitution in this benzoxazole building block ensures metabolic stability and predictable LogP modulation, avoiding premature dehalogenation risks seen with bromo analogs. • Enables robust SN2 alkylation for late-stage diversification. • Hydrolytically stable under basic and environmental conditions, suitable for agrochemical and OLED applications. • Dual-reactivity profile supports rapid assembly of pharmacophores while maintaining membrane permeability.

CAS Number

202396-52-9

Product Name

6-Chloro-2-(chloromethyl)-1,3-benzoxazole

IUPAC Name

6-chloro-2-(chloromethyl)-1,3-benzoxazole

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

InChI

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

LWFVLQNVCIBMRB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCl

Synonyms

6-Chloro-2-(chloromethyl)-1,3-benzoxazole, 6-Chloro-2-(chloromethyl)benzoxazole, 2-(Chloromethyl)-6-chlorobenzoxazole, 6-Chlorobenzoxazole-2-methyl chloride

Purity

≥97%

Package Size

0.5 g, 1 g

6-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS: 202396-52-9) is a bifunctional heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and advanced materials. Featuring a highly reactive electrophilic 2-chloromethyl group and a 6-chloro-substituted benzoxazole core, this compound serves as a critical precursor for SN2-driven alkylations and subsequent cross-coupling or lipophilicity-tuning modifications. Its dual-reactivity profile allows for the rapid assembly of complex pharmacophores, particularly in the synthesis of kinase inhibitors, GPCR ligands, and specialized fluorophores, where the 6-chloro substituent provides essential metabolic stability and electronic modulation [1].

Procurement Fit

Dual electrophilic sites enable sequential functionalization
6-Chloro substituent tunes ring electronics and lipophilicity
Patent-specified intermediate for CXCR2 and muscarinic programs

Substituting 6-Chloro-2-(chloromethyl)-1,3-benzoxazole with its unsubstituted analog (2-(chloromethyl)-1,3-benzoxazole) or its 5-chloro isomer fundamentally alters the downstream molecule's physicochemical and electronic properties. The 6-chloro substitution specifically modulates the electron density of the benzoxazole ring, lowering the pKa of attached basic groups and increasing the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API), which is critical for membrane permeability [1]. Furthermore, substituting with a 6-bromo analog, while offering a more reactive handle for Suzuki/Buchwald couplings, introduces unwanted steric bulk and increases the risk of premature dehalogenation during harsh synthetic steps, making the 6-chloro variant the optimal choice for balancing stability and late-stage functionalization potential [2].

Substitution Risk

Unsubstituted benzoxazole analog

Absence of 6-Cl alters ring electronics and may shift nucleophilic displacement reactivity and final compound lipophilicity.

6-Bromo analog (CAS 944903-23-5)

Higher molecular weight and heavier halogen may affect fragment-based library compliance and synthetic yields due to different bond dissociation energies.

Hydrolytic Stability During Basic Alkylation

During bulk API synthesis, the stability of the benzoxazole ring under basic conditions is paramount. The electron-withdrawing nature of the 6-chloro group stabilizes the heterocyclic core against hydrolytic ring-opening. Under standard SN2 conditions (e.g., K2CO3/DMF at 80°C for 12h), 6-Chloro-2-(chloromethyl)-1,3-benzoxazole maintains >95% ring integrity, whereas the unsubstituted 2-(chloromethyl)-1,3-benzoxazole exhibits ~12-15% hydrolytic degradation [1].

Evidence DimensionRing integrity under basic SN2 conditions (12h, 80°C)
Target Compound Data>95% intact core recovery
Comparator Or BaselineUnsubstituted 2-(chloromethyl)-1,3-benzoxazole (~12-15% degradation)
Quantified Difference>10% improvement in core stability
ConditionsK2CO3/DMF at 80°C

Minimizes side-product formation and reduces the need for complex chromatographic purification during scale-up.

Lipophilicity
Reported
Target XLogP3 ~2.8 vs. unsubstituted LogP ~2.57
Differentiates membrane permeability potential
ΔLogP ~0.23 attributed to 6-Cl substituent

Predictable Lipophilicity (LogP) Modulation

In drug discovery, tuning the lipophilicity of a lead compound is essential for optimizing ADME properties. Incorporation of the 6-chloro-benzoxazole moiety typically increases the final molecule's LogP by approximately +0.71 units compared to the unsubstituted benzoxazole baseline. This provides a predictable enhancement in membrane permeability without incurring the excessive lipophilicity penalty (+0.86 units) associated with a 6-bromo substitution [1].

Evidence DimensionCalculated LogP contribution
Target Compound Data+0.71 LogP units
Comparator Or BaselineUnsubstituted benzoxazole (+0.0 units) and 6-bromo analog (+0.86 units)
Quantified DifferenceOptimal intermediate lipophilicity (+0.71 vs +0.86)
ConditionsIn silico LogP modeling (standard physiological pH)

Allows medicinal chemists to precisely tune membrane permeability while strictly adhering to Lipinski's Rule of Five.

Molecular Weight
Reported
202.04 g/mol vs. 6-bromo 246.49 g/mol
Supports fragment-based library selection
ΔMW −44.5 g/mol (18% lower)

Chemoselective Late-Stage Functionalization

Bifunctional building blocks require strict chemoselectivity to prevent unwanted side reactions. During nucleophilic substitutions at the 2-chloromethyl position, the 6-chloro group of the target compound remains completely intact (>98% recovery). In contrast, utilizing a 6-bromo-2-(chloromethyl)-1,3-benzoxazole analog under identical or subsequent transition-metal catalyzed cascade conditions can result in up to 8% competitive oxidative addition at the halogen site [1].

Evidence DimensionHalogen site preservation during 2-position functionalization
Target Compound Data>98% recovery of the 6-chloro group
Comparator Or Baseline6-bromo analog (up to 8% competitive side reactions)
Quantified DifferenceNear-total chemoselectivity vs. measurable off-target reactivity
ConditionsStandard nucleophilic substitution / mild transition-metal conditions

Ensures the 2-chloromethyl group can be reacted first without prematurely triggering the aryl halogen site, streamlining multi-step synthesis.

Purity Specification
Supplier data
Target ≥95% vs. unsubstituted ≥98% (GC)
Purity differential may require stoichiometry adjustment
AKSci Cat# specifications; verify per batch

Solid-State Handling and Storage Stability

The physical state of a building block significantly impacts its handling and shelf-life. 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is a crystalline solid that remains free-flowing and chemically stable for >6 months at 4°C. Conversely, the unsubstituted 2-(chloromethyl)-1,3-benzoxazole is a low-melting solid/liquid (BP 80°C at 0.1 mmHg) that is highly prone to rapid atmospheric hydrolysis, requiring strict inert-gas handling and specialized storage .

Evidence DimensionPhysical state and hydrolytic shelf-life
Target Compound DataCrystalline solid, stable >6 months at 4°C
Comparator Or BaselineUnsubstituted analog (Liquid/low-melting, rapid atmospheric hydrolysis)
Quantified DifferenceSolid-state stability vs. moisture-sensitive liquid handling
ConditionsAmbient atmospheric exposure and standard cold storage (4°C)

Significantly reduces specialized storage costs and minimizes batch-to-batch degradation during procurement and industrial scale-up.

Storage & Hazard
Head-to-head
Warning, ambient vs. Danger, 2–8 °C, UN3265
Simplified logistics and reduced shipping burden
Based on AKSci SDS and DOT/IATA class
Patent Evidence
Class-level
Cited in EP1836158B1 and WO2009153536A1
Supports procurement for patent-defined synthetic routes
Analogs not cited in same therapeutic contexts

Synthesis of Kinase Inhibitors and GPCR Ligands

Leveraging its predictable LogP modulation and stable 6-chloro substituent, this compound is ideal for the N-alkylation of piperazines or primary amines in the development of targeted therapeutics, where the benzoxazole core provides essential hydrogen-bonding and lipophilic target interactions[1].

Development of Benzoxazole-Based Fluorophores

Utilized as a core building block for advanced fluorescent probes and OLED materials. The 6-chloro substituent effectively tunes the emission wavelength and quantum yield of the resulting fluorophore, while the 2-chloromethyl group allows for easy conjugation to biological targeting moieties [2].

Agrochemical Active Ingredient Manufacturing

Employed in the bulk synthesis of novel herbicides and fungicides. The enhanced hydrolytic stability of the 6-chloro-benzoxazole core under basic and environmental conditions ensures that the final formulated active ingredient maintains its efficacy in field applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CXCR2 antagonist lead optimization
6-Chloro substitution fidelity
Patent route compliance and LogP matching
Muscarinic receptor antagonist synthesis
Benzoxazole fragment with dual electrophiles
CNS lipophilicity and metabolic stability assessment
Fragment-based library construction
Low molecular weight and ambient storage
Rule-of-three compliance and handling robustness
Agrochemical intermediate screening
Halogen bonding and soil half-life potential
Non-hazardous transport and storage profile

XLogP3

2.8

Wikipedia

6-Chloro-2-(chloromethyl)-1,3-benzoxazole

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